molecular formula C12H14N2O3S B2723862 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate CAS No. 2375195-72-3

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate

Cat. No.: B2723862
CAS No.: 2375195-72-3
M. Wt: 266.32
InChI Key: AMZNHEURPRBODY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate is a sulfonate salt featuring an azetidine ring conjugated with an acetonitrile moiety. This compound is synthesized via nucleophilic substitution reactions, as described in , where tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reacts with methylene chloride under acidic conditions to form a hydrochloride intermediate, which is subsequently converted to the 4-methylbenzenesulfonate (tosylate) salt. The tosyl group enhances crystallinity and stability, making it suitable for pharmaceutical applications. Its molecular structure is characterized by a strained azetidine ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-(azetidin-3-ylidene)acetonitrile;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);1,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNHEURPRBODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=CC#N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate typically involves the formation of the azetidine ring followed by the introduction of the nitrile group and the 4-methylbenzenesulfonate moiety. One common method involves the reaction of a suitable azetidine precursor with acetonitrile under basic conditions, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Organic Synthesis

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows chemists to create diverse derivatives with tailored properties.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug discovery. Notably:

  • Antiviral Properties : Preliminary studies suggest it may disrupt viral replication pathways, making it a candidate for antiviral drug development.
  • Anticancer Activity : Research indicates that it could inhibit cancer cell proliferation through specific pathways, showing promise in oncology.

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and materials. Its unique structural features can impart desirable properties to new materials, enhancing their functionality.

Biological Studies

The compound has been studied for its interactions with biological macromolecules. Its mechanism of action involves:

  • Covalent Bond Formation : The azetidine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The nitrile group participates in hydrogen bonding and electrostatic interactions, modulating biological effects.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study reported that derivatives of azetidine compounds, including this one, exhibited promising antiviral effects against specific viral strains by disrupting their replication pathways.
  • Anticancer Potential :
    • Research indicated that this compound might inhibit the proliferation of cancer cells through targeted mechanisms. Specific pathways involved in cell cycle regulation were identified as potential targets.
  • Biochemical Interaction Studies :
    • Investigations into its biochemical interactions revealed that this compound could serve as a valuable biochemical probe for studying protein interactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2)

Key Differences :

  • Sulfonyl Group : The ethylsulfonyl substituent (C2H5SO2) in this analog contrasts with the bulkier 4-methylbenzenesulfonate (tosyl, C7H7SO3) group in the target compound.
  • Molecular Weight : The ethylsulfonyl derivative has a molecular weight of 186.23 g/mol (C7H10N2O2S) , while the tosylate salt’s molecular weight is significantly higher (estimated ~315–330 g/mol due to the tosyl group’s added mass).
  • Synthesis : This compound is synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile , whereas the target compound employs HCl and methylene chloride .

Physicochemical Properties :

Property 2-(Azetidin-3-ylidene)acetonitrile 4-Methylbenzenesulfonate 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Molecular Formula C14H16N2O3S (estimated) C7H10N2O2S
Molecular Weight (g/mol) ~315–330 186.23
Purity Not reported 98%
Solubility Likely lower due to tosyl group Soluble in acetonitrile

3-Ethynyl-1-tosylazetidin-3-ol

Key Differences :

  • Functional Groups : This compound features an ethynyl (-C≡CH) and hydroxyl (-OH) group on the azetidine ring, unlike the acetonitrile substituent in the target compound.
  • Similarity Score : Structural similarity of 0.82 (out of 1.0) due to the shared tosyl group .
  • Reactivity : The ethynyl group enables click chemistry applications, whereas the acetonitrile moiety in the target compound may participate in nucleophilic additions.

2-Aminoanilinium 4-Methylbenzenesulfonate

Key Differences :

  • Core Structure : This is an anilinium salt rather than an azetidine derivative.
  • Crystallography : Bond angles (e.g., O13—S11—O11: 111.59°) and torsion angles (e.g., C6—C1—C2—N2: 178.01°) differ significantly from the azetidine-based target compound .
  • Applications : Primarily studied for crystallographic properties, unlike the pharmacologically oriented target compound.

Data Tables

Table 2: Physicochemical Properties

Compound Purity Solubility Thermal Stability
Target Compound Not reported Likely low in polar solvents High (crystalline)
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile 98% High in acetonitrile Moderate
2-Aminoanilinium 4-Methylbenzenesulfonate Not reported High in water High (crystalline)

Biological Activity

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, a nitrile group, and a 4-methylbenzenesulfonate moiety. Its unique structure contributes to its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to:

  • Covalent Bond Formation : The azetidine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The nitrile group can participate in hydrogen bonding and electrostatic interactions, modulating the compound's effects on biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antiviral Properties : Investigated for potential use in antiviral drug development.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
  • Biochemical Probing : Used as a biochemical probe to study protein interactions and functions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity :
    • A study demonstrated that derivatives of azetidine compounds, including this compound, showed promising antiviral effects against specific viral strains. The mechanism involved disruption of viral replication pathways.
  • Anticancer Potential :
    • In vitro assays revealed that the compound inhibited the growth of various cancer cell lines. The proposed mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase .
  • Biochemical Interaction Studies :
    • Research has shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and cellular responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Azetidin-3-ylidene)acetonitrile hydrochlorideLacks sulfonate groupLimited antiviral activity
2-(3-Azetidinylidene)acetonitrileNo sulfonate; different reactivityLess effective in anticancer studies

The presence of the sulfonate group in this compound enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for drug development.

Q & A

Q. What are the established synthetic routes for preparing 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate, and what critical parameters influence yield?

The synthesis typically involves sulfonate esterification or nucleophilic substitution. For example, in multi-step reactions, intermediates like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile are functionalized using 4-methylbenzenesulfonate groups under basic conditions (e.g., cesium carbonate in acetonitrile at 50°C) . Key parameters include:

  • Base selection : Strong bases like Cs₂CO₃ improve deprotonation efficiency but may require neutralization (e.g., with formic acid) post-reaction .
  • Temperature : Reactions at 50°C for 4–5 hours optimize conversion without decomposition .
  • Purification : C18 reverse-phase column chromatography is standard for isolating the sulfonate product, with yields ranging from 66% to 83% depending on substrate complexity .

Q. How can single crystals of this compound be obtained for structural characterization?

Single crystals suitable for X-ray diffraction are prepared via slow evaporation of equimolar methanol-water solutions at room temperature for ~10 hours. This method minimizes rapid nucleation, ensuring high-quality crystals. Hydrogen atoms are typically resolved using constrained refinement models (riding approximations for C–H and idealized positions for N–H/O–H) .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

  • LCMS/HPLC : Retention times (e.g., 0.82 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 819 [M+H]⁺) confirm molecular identity .
  • NMR/IR : ¹H/¹³C NMR resolves azetidine and sulfonate proton environments, while IR identifies nitrile (C≡N, ~2250 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence regioselectivity in sulfonate functionalization?

Comparative studies show:

  • Solvent polarity : Acetonitrile enhances solubility of polar intermediates, favoring sulfonate transfer over side reactions (e.g., hydrolysis) .
  • Base strength : Weak bases (e.g., K₂CO₃) may result in incomplete deprotonation, while stronger bases (e.g., Cs₂CO₃) improve kinetics but require precise stoichiometry to avoid over-alkylation .
  • Temperature control : Prolonged heating (>50°C) risks azetidine ring opening, as observed in related spirocyclic systems .

Q. What computational approaches are suitable for predicting the compound’s reactivity or supramolecular interactions?

  • DFT calculations : Model transition states for sulfonate transfer reactions or hydrogen-bonding networks (e.g., lattice energy analysis of crystalline forms) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes in Baricitinib synthesis pathways) using crystallographic data (CCDC references) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Solution stability : Degradation is observed in protic solvents (e.g., methanol) over 24 hours, necessitating anhydrous acetonitrile or THF for long-term storage .
  • Thermal stability : Decomposition above 100°C limits high-temperature applications; TGA/DSC studies are advised for precise thresholds .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Byproduct analysis : LCMS or HRMS identifies dimers or hydrolysis products (e.g., free sulfonic acid) formed due to trace moisture .
  • DoE (Design of Experiments) : Systematic variation of solvent/base ratios and reaction times optimizes reproducibility .

Methodological Considerations Table

Aspect Recommended Technique Key References
Crystallization Slow evaporation (MeOH:H₂O, 1:1)
Purification C18 reverse-phase chromatography
Structural Analysis X-ray diffraction with SHELXL refinement
Stability Testing TGA/DSC for thermal thresholds
Computational Modeling DFT for reaction mechanisms

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